molecular formula C20H19N3O3 B2667536 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 888414-71-9

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2667536
CAS No.: 888414-71-9
M. Wt: 349.39
InChI Key: SGEWABSLFANIDV-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule developed for pharmaceutical and biochemical research. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant biological activities . The molecular structure integrates a 5,6,7,8-tetrahydronaphthalene (tetralin) moiety, which can contribute to favorable pharmacokinetic properties and target engagement. Compounds containing the 1,3,4-oxadiazole ring have been extensively studied for their diverse pharmacological profiles. Research on analogous structures has demonstrated potential antiviral activity, particularly against the Hepatitis C virus (HCV), with some derivatives showing inhibition of viral replication at low concentrations . Furthermore, oxadiazole derivatives are investigated as agonists for receptors like the Peroxisome Proliferator-Activated Receptor Delta (PPARδ) . Activation of PPARδ is a target for therapeutic research in metabolic diseases, neurological disorders, and demyelinating conditions such as multiple sclerosis . This makes such compounds valuable tools for probing metabolic pathways, fatty acid metabolism, and insulin resistance . This product is intended for research purposes in early-stage drug discovery, hit-to-lead optimization, and mechanistic studies. It is supplied for laboratory use and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-17-10-8-14(9-11-17)19-22-23-20(26-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEWABSLFANIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydronaphthalene core This can be achieved through the hydrogenation of naphthalene derivatives

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit significant anticancer properties. The structural features of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide suggest it may function through several mechanisms:

  • Induction of Apoptosis : Studies indicate that oxadiazole derivatives can induce apoptosis in various cancer cell lines by activating intrinsic pathways. For instance, compounds with similar structures have shown to activate caspases and increase the expression of pro-apoptotic proteins .
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression. Research on related oxadiazole compounds revealed their ability to halt the cell cycle at the G2/M phase in cancer cells .

Case Study: Anticancer Efficacy

A comparative study involving several oxadiazole derivatives demonstrated that those with a methoxy substitution exhibited enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Compounds containing oxadiazole moieties have been reported to possess antibacterial activity against various strains, including resistant bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
  • Antifungal Properties : Similar derivatives have shown effectiveness against fungal pathogens by inhibiting ergosterol synthesis or disrupting cell wall integrity .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of several oxadiazole derivatives against Staphylococcus aureus and Candida albicans, compounds with methoxy groups demonstrated significant inhibition zones compared to controls. This suggests a promising application in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect on Activity
Methoxy GroupIncreases lipophilicity and cytotoxicity
Oxadiazole RingEssential for anticancer and antimicrobial activity
Tetrahydronaphthalene CoreEnhances binding affinity to biological targets

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives. Key analogs are categorized below:

Substituent Variations on the Oxadiazole Ring

a. 4-Methoxyphenyl vs. Tetrahydronaphthalenyl Substituents

  • OZE-I (N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide): Replaces the 4-methoxyphenyl group with a tetrahydronaphthalenyl substituent. Exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) .

b. 4-Methoxyphenyl vs. 3,5-Dimethoxyphenyl Substituents

  • OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide):
    • Features dual methoxy groups at positions 3 and 5 on the phenyl ring.
    • Higher molecular weight (488.51 g/mol) due to the sulfonylbenzamide extension, which may improve solubility but reduce membrane permeability .
Carboxamide Group Modifications

a. Tetrahydronaphthalene Carboxamide vs. Benzamide

  • 2-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide: Substitutes the tetrahydronaphthalene carboxamide with a chlorinated benzamide group.

b. Thiazole vs. Oxadiazole Core

  • N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide :
    • Replaces the oxadiazole ring with a thiazole core.
    • Thiazole’s sulfur atom may confer distinct redox properties, influencing metabolic stability .
Bioactivity Comparisons
Compound Name Structure Highlights Molecular Weight (g/mol) Antimicrobial Activity (MIC, µg/mL) Source
Target Compound 4-Methoxyphenyl, tetrahydronaphthalene ~349.41* Not reported -
OZE-I Tetrahydronaphthalenyl, cyclopropane 283.32 32 (S. aureus)
OZE-III 4-Chlorophenyl, pentanamide 279.72 64 (S. aureus)
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide 3-Methoxyphenyl, naphthalene ~361.38* Not reported

*Calculated based on molecular formula.

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in drug discovery.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H24N4O5
  • Molecular Weight : 472.5 g/mol
  • LogP : 3.457 (indicating moderate lipophilicity)
  • Water Solubility : LogSw = -3.64 (suggesting low solubility in water) .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:

  • Protein Kinases : It is included in libraries targeting protein kinases, which are crucial for cell signaling and regulation .
  • Cytotoxic Activity : Preliminary studies indicate that derivatives of oxadiazoles can exhibit significant cytotoxic effects against cancer cell lines .

Anticancer Properties

Recent studies have shown that compounds containing the oxadiazole moiety have demonstrated promising anticancer activity. For instance:

  • Cytotoxicity Assays : The compound's derivatives were tested against multiple human cancer cell lines, showing significant inhibition of cell proliferation. The IC50 values ranged from 1.61 µg/mL to 23.30 ± 0.35 mM depending on the specific structure and substituents present .
CompoundCell LineIC50 (µg/mL)
Compound 1A-4311.61 ± 1.92
Compound 2Jurkat<10
Compound 3HT2923.30 ± 0.35

Anticonvulsant Activity

In addition to anticancer properties, some derivatives of oxadiazoles have shown anticonvulsant effects in animal models. This suggests a broader pharmacological profile that could be explored for neuroprotective applications .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Antitumor Activity :
    • A study investigated the structure-activity relationship (SAR) of various oxadiazole derivatives and found that specific substitutions significantly enhance cytotoxicity against cancer cells .
  • Neuropharmacological Assessment :
    • Another study assessed the anticonvulsant properties of related compounds in rodent models, demonstrating a reduction in seizure activity compared to controls .

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